p-Methoxybenzylidene p-ethylaniline

Descripción general

Descripción

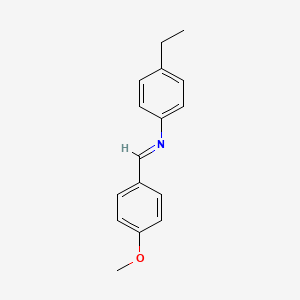

p-Methoxybenzylidene p-ethylaniline is an organic compound with the molecular formula C₁₆H₁₇NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the para position and an ethyl group at the para position of the benzylidene moiety. This compound is known for its liquid crystalline properties and is often used in the development of liquid crystal displays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene p-ethylaniline typically involves the condensation reaction between p-methoxybenzaldehyde and p-ethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Nitro, sulfo, or halogenated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Liquid Crystals and Nano-aggregates: p-Methoxybenzylidene-p-ethylaniline has been studied in binary mixtures with cholesteryl nonanoate (CN) to investigate liquid crystal properties . Mixtures of varying concentrations of CN in p-methoxybenzylidene-p-ethylaniline were prepared, purified, and examined using polarizing microscopy and differential scanning calorimetry to measure phase transition temperatures . X-ray results have shown nano-aggregation in the mixture at different temperatures . The study revealed an unusual sequence of phases, including cholesteric, TGB, SmA, SmC, and reentrant SmA and SmB phases, depending on the concentration of CN . Reentrant SmA and TGB phases were observed for CN concentrations of 22-48% and 50-65%, respectively .

- Synthesis of Spiro-β-Lactams: p-Methoxybenzylidene derivatives have been used in the synthesis of spiro-β-lactams . For example, N-(4-methoxybenzylidene)-4-methylaniline was used to synthesize spiro compounds, although the steric hindrance of the imine resulted in lower yields .

Case Studies

Due to the limited information available within the search results, well-documented case studies could not be obtained.

Data Tables

Table 1: Synthesis of spiro-β-lactams from morpholine derivatives using N-(4-methoxybenzylidene)-4-methylaniline

| Entry | Morpholine Derivative | Imine | Spiro Compound | Yield (%) |

|---|---|---|---|---|

| 1 | Serine-derived | N-benzylidene-1-phenylmethanamine | 36 | 52 |

| 2 | Serine-derived | N-(4-methoxybenzylidene)-4-methylaniline | 36 | 35 |

| 3 | Threonine-derived | N-(4-methoxybenzylidene)-4-methylaniline | No reaction | - |

| 4 | Threonine-derived | N-benzylidene-1-phenylmethanamine | 37 | Low |

| 5 | Threonine-derived | N-(4-methoxybenzylidene)-4-phenylmethanamine | 38 | Low |

Mecanismo De Acción

The mechanism of action of p-Methoxybenzylidene p-ethylaniline is primarily related to its liquid crystalline properties. The compound can align itself in a specific orientation under the influence of an electric field, which is crucial for its use in liquid crystal displays. The molecular targets and pathways involved include the interaction of the compound with electric fields and its ability to form ordered structures in the liquid crystalline phase.

Comparación Con Compuestos Similares

- p-Methoxybenzylidene p-butylaniline

- p-Ethoxybenzylidene p-cyanoaniline

- p-Butoxybenzylidene p-butylaniline

- p-Butoxybenzylidene p-propylaniline

Comparison: p-Methoxybenzylidene p-ethylaniline is unique due to its specific substituents, which impart distinct liquid crystalline properties. Compared to p-Methoxybenzylidene p-butylaniline, it has a different alkyl chain length, which affects its phase transition temperatures and viscosity. p-Ethoxybenzylidene p-cyanoaniline, on the other hand, has a cyano group that significantly alters its dielectric properties and mesophase behavior.

Actividad Biológica

p-Methoxybenzylidene p-ethylaniline (MBEA) is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

MBEA is a low-molar-mass liquid crystal characterized by its ability to form various liquid crystalline phases. Its molecular structure allows it to interact with biological systems effectively, making it a candidate for research in drug delivery and other medicinal applications.

Target of Action

MBEA primarily targets adenylation domains (A-domains) involved in the biosynthesis of nonribosomal peptides. These domains play a crucial role in the selective incorporation of substrates necessary for peptide synthesis, which is vital for various biological functions.

Mode of Action

The action mechanism of MBEA involves stabilizing transient interactions between A-domains and their cognate carrier proteins (CPs). This stabilization is essential for the functional transfer of substrates, influencing the overall biosynthetic pathway and potentially affecting cellular processes.

In Vitro Studies

- Anticancer Activity : Recent studies have indicated that MBEA exhibits notable anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including leukemia and non-small cell lung cancer. The percentage growth inhibition values ranged from 1.86% to 50.64% across different cancer types, suggesting a strong potential for therapeutic applications .

- Liquid Crystalline Properties : MBEA's liquid crystalline nature has been exploited in studies examining its phase transitions and nano-aggregation behavior. Research demonstrated that MBEA can form complex phases when mixed with other liquid crystals, which may enhance its functional properties in drug delivery systems .

- Fluorescence Studies : Fluorescence spectroscopy has been employed to study the interactions of MBEA with proteins, revealing insights into its binding affinities and potential as a sensor for hydrophobic regions in proteins .

Case Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of various compounds including MBEA, results showed significant inhibition of cell growth in several cancer lines. Specifically, complete cell death was recorded in leukemia cells (CCRF-CCEM) and non-small cell lung cancer (NCI-H460), highlighting MBEA's potential as an anticancer agent .

| Cell Line | Growth Inhibition (%) |

|---|---|

| CCRF-CCEM | -43.84 |

| NCI-H460 | -50.64 |

| MCF-7 | -32.95 |

| SK-MEL-5 | -4.44 |

Case Study 2: Liquid Crystal Behavior

A study on binary mixtures involving MBEA revealed its unique ability to form twisted grain boundary (TGB) phases under specific conditions. This behavior was characterized by differential scanning calorimetry (DSC) and X-ray diffraction (XRD), indicating that MBEA's structural properties could be harnessed for advanced material applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of MBEA indicates favorable absorption characteristics due to its low molecular weight. However, further studies are required to assess its safety profile comprehensively, particularly concerning long-term exposure and potential toxicity.

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRHVFQIDOTKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-18-8 | |

| Record name | p-Methoxybenzylidene p-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.